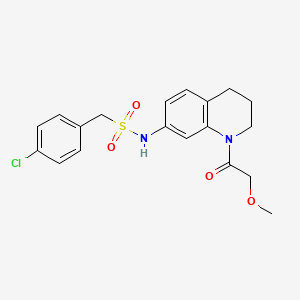
2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as 'IPE' and is a pyrazole-based compound that has shown promise in a variety of research areas.
Mécanisme D'action
The mechanism of action of IPE is not fully understood, but it is believed to involve the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neurological processes. By binding to this receptor, IPE may modulate the activity of these channels and affect neurological function.
Biochemical and Physiological Effects:
IPE has been shown to have several biochemical and physiological effects. In addition to its affinity for the sigma-1 receptor, IPE has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. These effects may be related to the compound's potential therapeutic applications in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
IPE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its affinity for the sigma-1 receptor makes it a useful tool for studying neurological processes. However, there are also limitations to its use. The complex synthesis process and the need for specific reagents and conditions make it more challenging to work with than other compounds.
Orientations Futures
There are several future directions for research on IPE. One area of interest is the potential therapeutic applications of this compound in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of IPE and its effects on neurological function. Finally, the synthesis of IPE may be optimized to make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of IPE is a complex process that involves several steps. The first step involves the preparation of 4-iodo-1H-pyrazole, which is then reacted with pyrrolidine to form the final product. This process requires specific reagents and conditions to ensure the desired outcome.
Applications De Recherche Scientifique
IPE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. IPE has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of neurological processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
2-(4-iodopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWPQSHKDHMZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2693453.png)
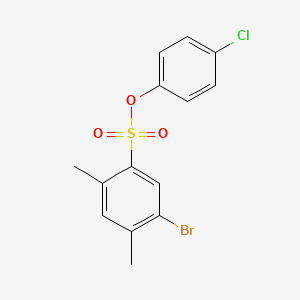
![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)
![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde](/img/structure/B2693459.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2693460.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2693461.png)
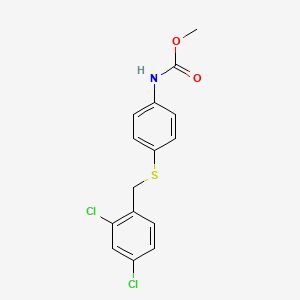
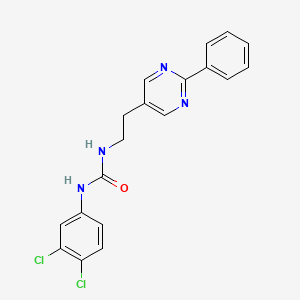
![6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2693468.png)
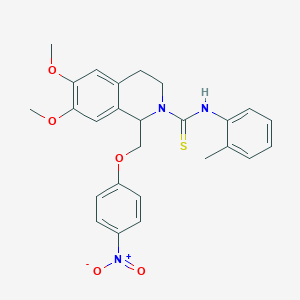
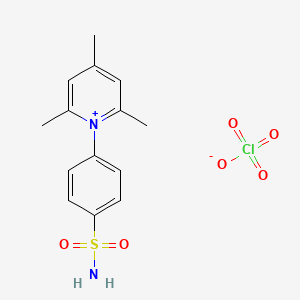
![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)

